molecular formula C9H9BrN2 B1279884 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile CAS No. 871239-58-6

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B1279884
M. Wt: 225.08 g/mol
InChI Key: LCFRTRIRICENNR-UHFFFAOYSA-N
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Description

The compound 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile is a brominated pyridine derivative. While the specific compound is not directly studied in the provided papers, related brominated pyridines and their derivatives have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves halogenation reactions, as seen in the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines . These compounds are synthesized using Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90%. Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions and nucleophilic substitutions to introduce bromine atoms into the pyridine ring .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated pyridine derivatives. For instance, the crystal structure of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide has been characterized, revealing that the crystal packing is stabilized by hydrogen bonds and π-interactions . Similarly, the molecular structure of 5,5'-dibromo-2,2'-dipyridyl disulfide has been established through X-ray crystal structure analysis .

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is synthesized through a reaction involving a brominated salicylaldehyde and an aminopyridine . The reactivity of brominated pyridines is also demonstrated in the synthesis of 2-aminopyridinium tribromocuprate(II) and tetrabromocuprate(II), where the brominated pyridine undergoes complexation with copper(II) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic and computational studies. For instance, the vibrational frequencies and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been investigated using DFT calculations and compared with experimental FT-IR and FT-Raman spectral data . The Schiff base compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol has been characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its trans configuration about the C=N double bond and coplanarity of the benzene and pyridine rings .

Scientific Research Applications

Synthesis of Inhibitors and Derivatives

  • PI3K/mTOR Inhibitors Synthesis : This compound is an important intermediate in synthesizing PI3K/mTOR inhibitors. Its synthesis involves multiple steps including nitration, chlorination, alkylation, reduction, and substitution, useful for creating derivatives of NVP-BEZ235, a notable PI3K/mTOR inhibitor (Fei Lei et al., 2015).

Electrocatalytic Carboxylation

  • Electrocatalytic Carboxylation with CO2 : 2-Amino-5-bromopyridine undergoes electrocatalytic carboxylation with CO2 in an ionic liquid, a process relevant to the compound's derivatives. This method avoids the use of toxic solvents and results in high yield and selectivity, opening pathways for environmentally friendly synthetic processes (Q. Feng et al., 2010).

Development of Chemical Sensors

  • Construction of Polymetallic Architectures : The bromo-containing derivatives of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile are attractive for constructing polymetallic architectures. These derivatives, despite poor photophysical performances, are valuable for developing complex chemical sensors and devices (S. Stagni et al., 2008).

Biological Applications

  • Formation of 1H-pyridin-2-ones : The synthesis of halogenated and arylated 1H-pyridin-2-ones from pyridinium N-(pyridin-2-yl)aminides, a process relevant to the compound's derivatives, is notable for its applications in biology and medicinal chemistry. This synthesis path can be crucial for developing new pharmaceutical compounds (F. Filace et al., 2013).

Photovoltaic Properties

  • Dye-Sensitized Solar Cell Applications : Novel ruthenium(II) sensitizers derived from the compound's family have been synthesized and used in dye-sensitized solar cells. These derivatives, enhancing the light harvesting efficiency and molar absorption coefficient, show potential for improved solar energy conversion (T. Ryu et al., 2009).

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFRTRIRICENNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468998
Record name 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

CAS RN

871239-58-6
Record name 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
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Synthesis routes and methods I

Procedure details

2,5-Dibromopyridine (2 g, 8.44 mmol) was placed in a vial that was evacuated and backfilled with argon three times. Anhydrous dioxane (8.4 ml) was then added and the suspension was stirred. In a separate vial, 2-methylpropanenitrile (0.76 ml, 8.44 mmol) was added to a solution of sodium 1,1,1,3,3,3-hexamethyldisilazan-2-ide (28.1 ml of 0.6 M in toluene, 16.9 mmol). This was stirred for 10 minutes then added to the suspension. The reaction was heated to 70° C. for 1.5 hours. It was then cooled to room temperature, quenched with water, and extracted with ethyl acetate. Purification was performed via silica gel chromatography (0-75% ethyl acetate in hexane) to yield the title compound.
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2 g
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0.76 mL
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28.1 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

NaN[(SiCH3)3]2 (1 M in tetrahydrofuran, 6.3 mL) was added dropwise to a solution of 2,5-dibromo-pyridine (1.50 g) and isobutyronitrile (0.58 mL) in toluene (15 mL) chilled in an ice bath and kept under argon atmosphere. The resulting mixture was further stirred with cooling for 1 h and then at room temperature overnight. The mixture was filtered and the filtrate was washed with water, 10% aqueous K2CO3 solution, and brine. The organic phase was dried (MgSO4) and the solvent was evaporated. The residue was purified by chromatography on silica gel (dichloromethane/methanol 99:1->95:5) to furnish the title compound. Yield: 0.26 g (18% of theory); Mass spectrum (ESI+): m/z=220/222 (Br) [M+H]+.
[Compound]
Name
NaN[(SiCH3)3]2
Quantity
6.3 mL
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reactant
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1.5 g
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0.58 mL
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reactant
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15 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2,5-dibromopyridine (5.0 g, 21 mmol) and 2-methylpropanenitrile (1.6 g, 23 mmol) in toluene (50 mL) under nitrogen was added 2 N solution of NaHMDS in THF (12 mL, 23 mmol) dropwise at 0° C. The resulting solution was stirred at ambient temperature overnight before the addition of saturated aqueous NH4Cl solution (20 mL). The resulting mixture was extracted with ethyl acetate (3×30 mL). All the organic solution was dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by flash column chromatography with 1-3% ethyl acetate in hexane to afford the title compound as a light yellow solid. MS ESI [M+H]+ m/z 225, 227; 1H NMR (300 MHz, CDCl3) δ 8.65 (s, 1H), 7.85 (d, J=8.7 Hz, 1H), 7.51 (d, J=8.7 Hz, 1H), 1.75 (s, 6H).
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5 g
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1.6 g
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solution
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12 mL
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50 mL
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20 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2,5-dibromopyridine (5.0 g, 21 mmol) and 2-methylpropanenitrile (1.6 g, 23 mmol) in toluene (50 mL) under nitrogen was added NaHMDS (12 mL, 23 mmol, 2.0M in THF) dropwise at 0° C. The resulting solution was stirred at ambient temperature overnight before the addition of saturated aqueous NH4Cl (20 mL). The resulting mixture was extracted with EtOAc (3×30 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by MPLC on Silica gel (eluting with 1-3% EtOAc/hexane) to afford the title compound as a light yellow solid. 1H NMR (300 MHz, CDCl3) δ 8.65 (s, 1H), 7.85 (d, J=8.7 Hz, 1H), 7.51 (d, J=8.7 Hz, 1H), 1.75 (s, 6H). MS ESI [M+H]+ m/z 225.227.
Quantity
5 g
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reactant
Reaction Step One
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1.6 g
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reactant
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12 mL
Type
reactant
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50 mL
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solvent
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
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2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
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2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
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2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Reactant of Route 5
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Reactant of Route 6
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Citations

For This Compound
1
Citations
DI Sierov, IV Dzhulai, KI Siryk… - European Journal of …, 2023 - Wiley Online Library
A systematic study on the S n Ar reaction of halogenated fluoropyridines and (hetero)aliphatic nitrile anions as an approach to the synthesis of functionalized pyridines bearing a (cyclo)…

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